

In-Depth Technical Guide: Structural Analysis of 4-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(*Tert*-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B1276948

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-Boc-piperazine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. This document outlines the molecule's physicochemical properties, spectroscopic signature, and key structural features, supported by representative experimental protocols and data visualizations.

Physicochemical Properties

4-Boc-piperazine-2-carboxylic acid, systematically named (*R*)-4-(*tert*-butoxycarbonyl)piperazine-2-carboxylic acid, is a chiral heterocyclic compound. The presence of both a carboxylic acid and a Boc-protected amine makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics.

Property	Value	Reference
CAS Number	192330-11-3	[1]
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₄	[1]
Molecular Weight	230.26 g/mol	[1]
Melting Point	231-239 °C	[1]
Appearance	White solid	[2]
Boiling Point	371.8 °C at 760 mmHg	[1]
Density	1.193 g/cm ³	[1]

Structural Elucidation

The structural analysis of 4-Boc-piperazine-2-carboxylic acid relies on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction. While a public crystal structure for this specific molecule is not readily available, data from closely related structures and spectroscopic analysis provide a detailed understanding of its conformation. For instance, a derivative, 1-(3,4-Dichlorobenzoyl)-4-Boc-piperazine-2-carboxylic acid, has been studied by X-ray crystallography, indicating that the piperazine ring adopts a chair conformation.[\[3\]](#)

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to confirming the identity and purity of 4-Boc-piperazine-2-carboxylic acid. The spectra of related compounds provide expected chemical shift ranges.

¹H NMR (DMSO-d₆, 500 MHz) - Expected Chemical Shifts:[\[4\]](#)

Proton	Chemical Shift (ppm)	Multiplicity
-COOH	~10.2 (broad)	s
H-2	~4.1 (broad)	m
Piperazine ring protons	3.7-3.8	m
Boc (-C(CH ₃) ₃)	~1.4	s

¹³C NMR - Expected Chemical Shifts:

Based on data for similar structures, the following are the anticipated chemical shifts.

Carbon	Expected Chemical Shift (ppm)
C=O (Carboxylic acid)	~170-175
C=O (Boc)	~155
-C(CH ₃) ₃ (Boc)	~80
Piperazine ring carbons	~40-60
-C(CH ₃) ₃ (Boc)	~28

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)
O-H stretch (Carboxylic acid)	3300-2500 (broad)
C-H stretch (Aliphatic)	2970-2850
C=O stretch (Carboxylic acid)	~1720
C=O stretch (Boc)	~1690
N-H bend	~1550
C-N stretch	~1160

Experimental Protocols

Synthesis of 4-Boc-piperazine-2-carboxylic acid

A general procedure for the synthesis involves the protection of piperazine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).^[4]

Materials:

- Piperazine-2-carboxylic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine
- Methanol
- Water
- 1N Hydrochloric acid
- Toluene

Procedure:

- To a slurry of piperazine-2-carboxylic acid dihydrochloride in methanol, add triethylamine.

- Add a solution of di-tert-butyl dicarbonate in methanol dropwise over 20 minutes.
- Stir the mixture overnight at 50 °C.
- Evaporate the solvent to dryness.
- Admix the residue with water and adjust the pH to 2 with 1N hydrochloric acid.
- Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The residual trifluoroacetic acid can be azeotroped off with toluene to yield the product as a white solid.[2]

NMR Spectroscopy Protocol

Instrumentation:

- 300 MHz or 500 MHz NMR Spectrometer

Sample Preparation:

- Dissolve ~10 mg of 4-Boc-piperazine-2-carboxylic acid in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

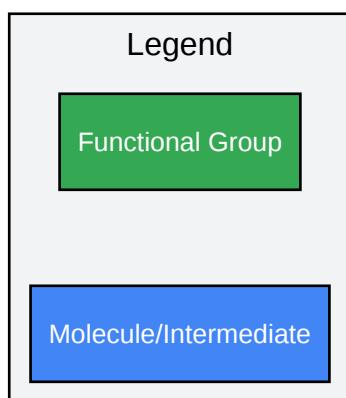
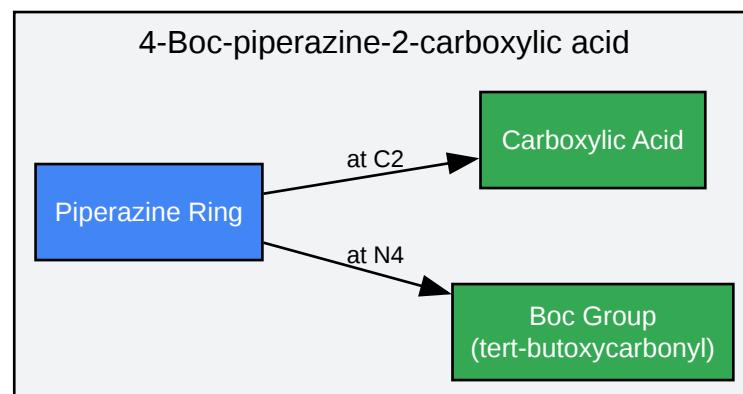
- Record ¹H NMR and ¹³C NMR spectra at room temperature.
- Use standard acquisition parameters. For ¹H NMR, a spectral width of -2 to 12 ppm is appropriate. For ¹³C NMR, a spectral width of 0 to 200 ppm is suitable.

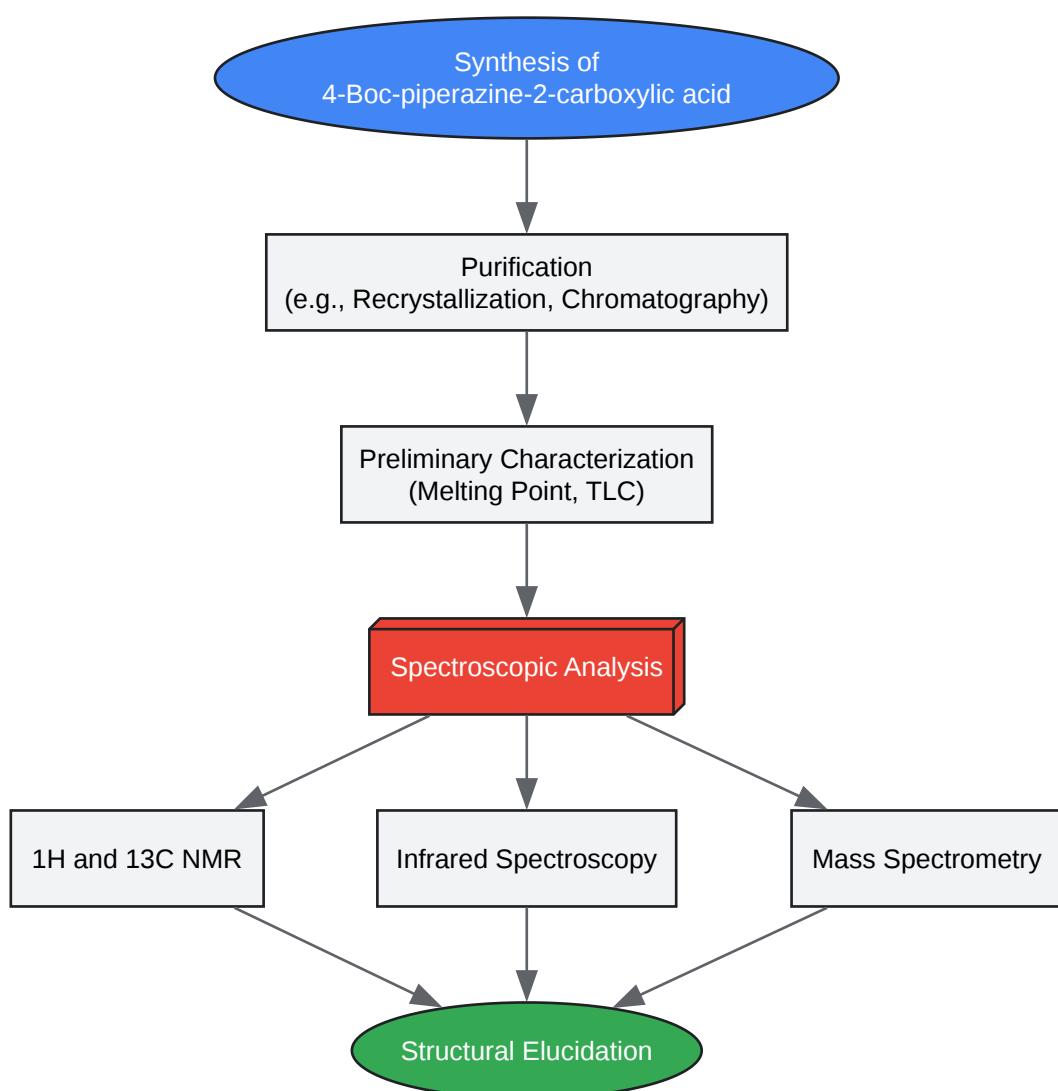
Infrared Spectroscopy Protocol

Instrumentation:

- FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:



- Place a small amount of the solid sample directly onto the ATR crystal.


Data Acquisition:

- Record the spectrum over a range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the clean ATR crystal before running the sample.
- Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

Visualizations

The following diagrams illustrate the key molecular structure and a general workflow for its structural analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. zinc.5z.com [zinc.5z.com]
- 3. researchgate.net [researchgate.net]

- 4. N-4-Boc-2-piperazinecarboxylic acid | 128019-59-0 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Structural Analysis of 4-Boc-piperazine-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276948#4-boc-piperazine-2-carboxylic-acid-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com